molecular formula C10H11NO5 B3246634 Methyl 3-(4-hydroxy-3-nitrophenyl)propionate CAS No. 179103-68-5

Methyl 3-(4-hydroxy-3-nitrophenyl)propionate

Cat. No.: B3246634
CAS No.: 179103-68-5
M. Wt: 225.2 g/mol
InChI Key: LGEYJBZKSVHMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(4-hydroxy-3-nitrophenyl)propionate” is a chemical compound with the molecular formula C10H11NO6 . It is also known by other names such as “Benzenepropanoic acid, α,4-dihydroxy-3-nitro-, methyl ester” and "Methyl 2-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoate" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The average mass of the molecule is 241.197 Da and the monoisotopic mass is 241.058640 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that this compound plays a role in plant physiology. It modulates root development by interfering with auxin signaling via the NO/ROS pathway .

Mechanism of Action

“Methyl 3-(4-hydroxy-3-nitrophenyl)propionate” inhibits primary root elongation and promotes lateral root formation in plants . It achieves this by elevating the levels of auxin expression and signaling, up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for “Methyl 3-(4-hydroxy-3-nitrophenyl)propionate” could involve further exploration of its role in plant physiology, particularly its impact on root development and its potential use as a nitrification inhibitor . Additionally, its potential antidiabetic properties could be explored further .

Properties

IUPAC Name

methyl 3-(4-hydroxy-3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-16-10(13)5-3-7-2-4-9(12)8(6-7)11(14)15/h2,4,6,12H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEYJBZKSVHMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

With cooling at -30° C. or below, thionyl chloride (75 ml) was added dropwise to methanol (150 ml). At -30° C., 3-(4-hydroxy-3-nitrophenyl)propionic acid (26.20 g, 0.12 mol) was added to this solution. The reaction solution was stirred at room temperature for 1 hour and then at 40 to 50° C. for 3 hours. The reaction solution was concentrated under reduced pressure. Then, a procedure of adding toluene (100 ml) to the residue and concentrating the mixture under reduced pressure was repeated twice. Thereafter, the resulting residue was crystallized from ether-hexane to give methyl 3-(4-hydroxy-3-nitrophenyl)propionate (26.20 g, 94%).
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (15 ml) was added dropwise to a solution of 3-(4-hydroxy-3-nitrophenyl)propionic acid (49 g, 232 mmol) obtained in 1) above in methanol (500 ml), and the mixture was stirred overnight at room temperature. After, the reaction solution was concentrated, water (500 ml) was added to the reaction solution which was then extracted with ethyl acetate. The extract was washed with water and aqueous saturated sodium bicarbonate, dried over magnesium sulfate and concentrated, whereby methyl 3-(4-hydroxy-3-nitrophenyl)propionate (47 g) was obtained as powder.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-hydroxy-3-nitrophenyl)propionate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-hydroxy-3-nitrophenyl)propionate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(4-hydroxy-3-nitrophenyl)propionate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(4-hydroxy-3-nitrophenyl)propionate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(4-hydroxy-3-nitrophenyl)propionate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(4-hydroxy-3-nitrophenyl)propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.